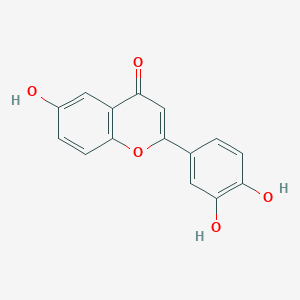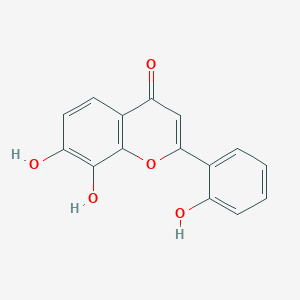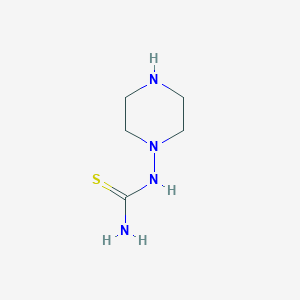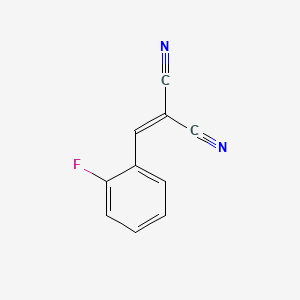
2,3,4-Tribromodiphenyl ether
説明
2,3,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with three bromine atoms attached to a diphenyl ether molecule. PBDEs are a group of chemicals that have been widely used as flame retardants in a variety of consumer products. The structure of 2,3,4-Tribromodiphenyl ether is similar to other PBDEs, which consist of two phenyl rings connected by an oxygen atom, with bromine atoms substituted at various positions on the rings.
Synthesis Analysis
The synthesis of brominated diphenyl ethers can be achieved through various methods. One approach for synthesizing ether compounds, as described in the literature, involves the reaction of hydroxy-substituted compounds with diacetoxyiodobenzenes under metal-free conditions to afford functionalized triazoles . Although this method does not directly describe the synthesis of 2,3,4-Tribromodiphenyl ether, it provides insight into the type of reactions that can be used to synthesize brominated aromatic ethers. Another method involves the triphase catalysis of allyl bromide with dibromophenol, which could potentially be adapted for the synthesis of tribromodiphenyl ethers by choosing appropriate starting materials .
Molecular Structure Analysis
Vibrational spectroscopic investigations, such as infrared (IR) and Raman spectroscopy, along with density functional theory (DFT) studies, have been used to analyze the molecular structure of brominated diphenyl ethers. These studies have shown that the dihedral angle between the phenyl rings in diphenyl ether increases with bromine substitution, which can affect the physical and chemical properties of the molecule .
Chemical Reactions Analysis
The chemical behavior of brominated diphenyl ethers includes their metabolism in biological systems and their degradation under environmental conditions. For instance, hydroxylated metabolites of tetrabromodiphenyl ether have been identified in rat feces, indicating that these compounds can undergo metabolic transformations to form hydroxylated derivatives . Additionally, thermal oxidation degradation studies have shown that brominated diphenyl ethers can degrade into various oxidative products, including those with a single benzene ring or completely ring-opened structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Tribromodiphenyl ether are influenced by the presence of bromine atoms and the molecular structure of the compound. The steric effects of the ortho bromine atoms can impact the vibrational frequencies of the molecule, as evidenced by the absence of coupling between C-O stretching and adjacent C-H in-plane deformation . The presence of bromine also affects the reactivity and stability of the compound, as seen in the degradation studies where the activation energy for the degradation of tetrabromodiphenyl ether was relatively low, indicating a susceptibility to oxidative degradation .
科学的研究の応用
Atmospheric and Water Solution Fate
- OH-Initiated Oxidation Mechanisms and Kinetics : The study by Cao et al. (2013) focused on 2,4,4'-Tribrominated diphenyl ether (BDE-28), a polybrominated diphenyl ether (PBDE) similar to 2,3,4-Tribromodiphenyl ether. It examined its fate in both atmospheric and water solutions. The findings revealed that the interaction with OH radicals is highly feasible, particularly at the less-brominated phenyl ring, leading to the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs) and Polybrominated dibenzo-p-dioxins (PBDDs). The study provides insights into the environmental behavior of such compounds (Cao et al., 2013).
Environmental Concentrations and Degradation
Tribromophenoxy Flame Retardants in the Atmosphere : A study by Ma et al. (2012) investigated atmospheric concentrations of several brominated flame retardants, including compounds with tribromophenoxy moieties. This research contributes to understanding the distribution and environmental impact of these compounds in the Great Lakes region (Ma et al., 2012).
Debromination by Nanoscale Zerovalent Iron : Zhuang et al. (2010) examined the debromination of 2,3,4-tribromodiphenyl ether (BDE 21) using nanoscale zerovalent iron particles (nZVI). The study revealed effective debromination to less brominated compounds and diphenyl ether, offering insights into potential remediation methods for PBDE-contaminated environments (Zhuang et al., 2010).
Biodegradation in Soil : Research by Nyholm et al. (2010) focused on the biodegradation kinetics of various brominated flame retardants, including 2,4,4'-tribromodiphenyl ether, in both aerobic and anaerobic soil. The study provides valuable information on the environmental degradation pathways of these compounds (Nyholm et al., 2010).
Photodegradation Studies
Transformation Under UV Irradiation : A study by Wang et al. (2013) on the commercial brominated flame retardant BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) provides insights into the degradation and transformation of PBDEs under UV irradiation. The study observed the formation of less-brominated BDE analogs, contributing to our understanding of the photodegradation pathways of such compounds (Wang et al., 2013).
Photodegradation in Surfactant Solutions : Li et al. (2008) investigated the photodegradation of 2,2',4,4'-terabromodiphenyl ether (BDE-47) in nonionic surfactant solutions under UV irradiation. The study enhances our understanding of the potential for surfactant-aided soil washing followed by photodestruction as a remediation technology for PBDE-contaminated soils (Li et al., 2008).
Applications in Analytical Chemistry
- Traces in Environmental Samples : Okumura and Nishikawa (1996) developed a method for determining traces of triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether) and its derivatives in environmental samples. This research aids in the monitoring and analysis of these compounds in environmental matrices (Okumura & Nishikawa, 1996).
Other Studies
- Antibacterial Efficacy of Triclosan-Incorporated Polymers : Kalyon and Olgun (2001) investigated the antibacterial efficacy of triclosan (2, 4, 4'-trichloro-2'-hydroxydiphenyl ether) incorporated into polymers, exploring its potential use in hospital environments. This study contributes to the field of biomedical materials and infection control (Kalyon & Olgun, 2001).
Safety and Hazards
Safety data sheets suggest that 2,3,4-Tribromodiphenyl ether can cause serious eye damage and is very toxic to aquatic life. It is recommended to avoid release to the environment and to wear eye protection. If in contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .
作用機序
Target of Action
It’s known that polybrominated diphenyl ethers (pbdes), a group to which this compound belongs, are structurally related to polychlorinated biphenyl (pcbs) and thyroid hormones . This suggests that they may interact with similar biological targets, potentially influencing endocrine function .
Mode of Action
The mode of action of 2,3,4-Tribromodiphenyl ether involves electron capture followed by the release of the bromide anion and a radical . This process, known as reductive debromination, results in the elimination of bromide ions from the molecule . The debromination preference for the bromine substituted positions was theoretically evaluated as meta-Br > ortho-Br > para-Br .
Biochemical Pathways
Studies on similar compounds suggest that they can undergo photodegradation, leading to the formation of various photoproducts . For instance, ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions, leading to 2,4-dibromophenol as the dominant product .
Pharmacokinetics
Given its molecular weight of 406895 Da , it falls within the range typically associated with good bioavailability according to Lipinski’s rule of five.
Result of Action
The primary result of the action of 2,3,4-Tribromodiphenyl ether is the generation of a radical and the release of bromide ions . This process, known as reductive debromination, can lead to the formation of less brominated congeners or diphenyl ether .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Tribromodiphenyl ether. For instance, the presence of a solvent makes the electron-induced reductive debromination of the compound significantly more advantageous . The stabilization effect of the solvent on the reaction intermediates would make the electron attachment and dissociation relatively effective in comparison with the results from the gas-phase calculations .
特性
IUPAC Name |
1,2,3-tribromo-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWRVYYPLRPDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879856 | |
| Record name | BDE-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tribromodiphenyl ether | |
CAS RN |
337513-67-4 | |
| Record name | 2,3,4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63303WIZ7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)



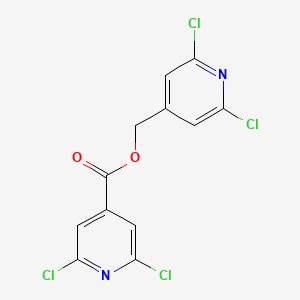

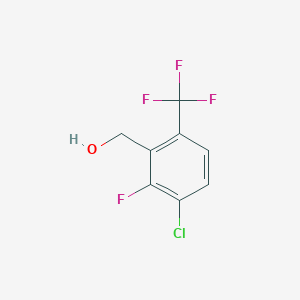

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)
